

# Application Notes: Labeling Azide-Modified Biomolecules with DBCO-NHCO-PEG13-NHS Ester

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## Compound of Interest

Compound Name: DBCO-NHCO-PEG13-NHS ester

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## Introduction

The copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) group and an azide group provides a highly specific and biocompatible method for labeling biomolecules.[1] [2] This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can occur within a biological system without interfering with native biochemical processes.[3][4] **DBCO-NHCO-PEG13-NHS ester** is a heterobifunctional crosslinker designed to facilitate the covalent attachment of a DBCO moiety to biomolecules containing primary amines, such as proteins, antibodies, and peptides.[5][6][7]

The N-hydroxysuccinimide (NHS) ester end of the molecule reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[8][9] The long, hydrophilic PEG13 spacer enhances water solubility and minimizes steric hindrance, which can improve the efficiency of the subsequent click reaction.[5][7] Once the biomolecule is labeled with the DBCO group, it can be specifically conjugated to any azide-modified molecule.

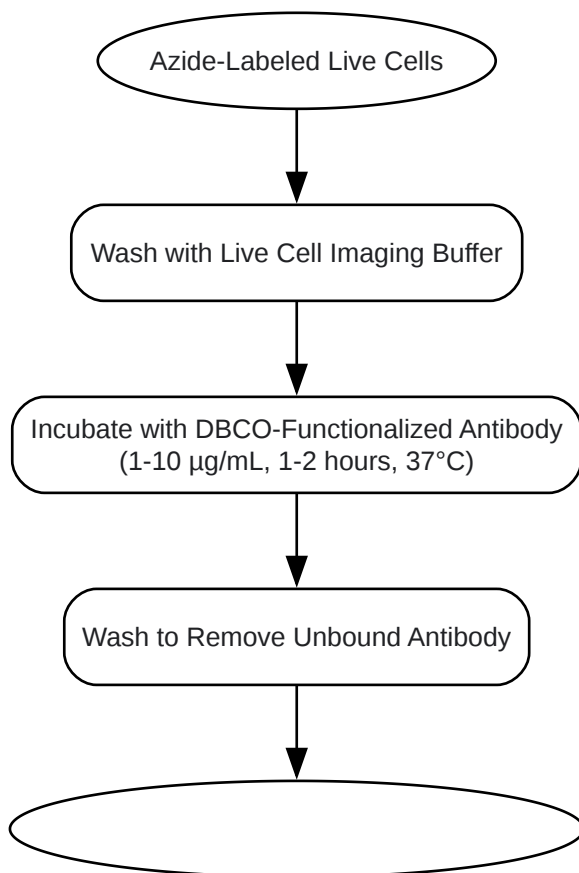
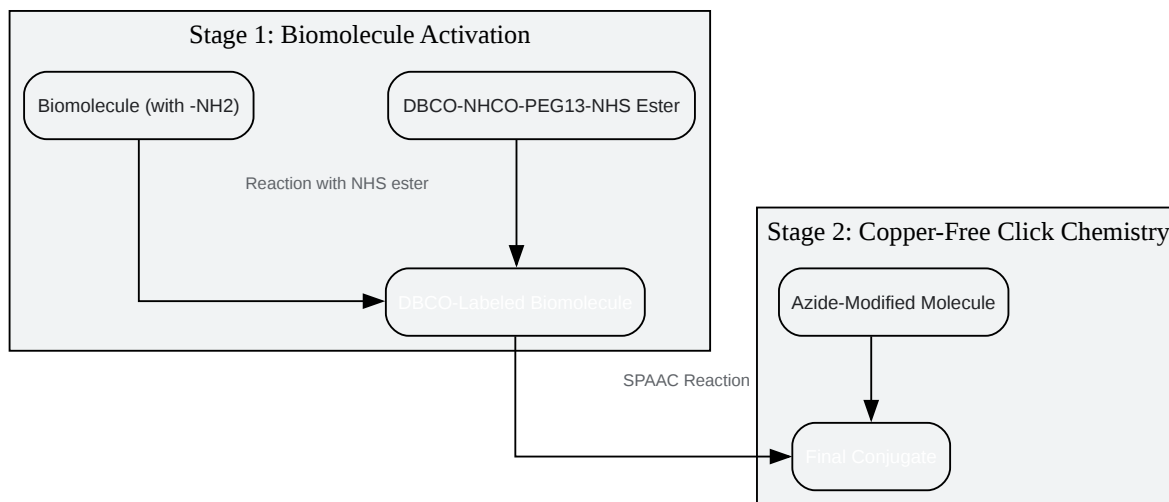
## Key Features and Applications

- **Biocompatibility:** The reaction is copper-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry, making it suitable for in vivo applications.[\[1\]](#)[\[2\]](#)
- **High Specificity and Efficiency:** The DBCO group reacts exclusively with azide groups, resulting in a high yield of the desired conjugate with minimal off-target labeling.[\[1\]](#)[\[2\]](#) The reaction forms a stable triazole linkage.[\[1\]](#)
- **Mild Reaction Conditions:** The conjugation can be performed in aqueous buffers at physiological pH and temperature.[\[2\]](#)
- **Versatility:** This labeling strategy is applicable to a wide range of biomolecules and can be used for:
  - **Antibody-drug conjugate (ADC) development:** Attaching therapeutic payloads to antibodies.[\[10\]](#)[\[11\]](#)
  - **Protein and peptide labeling:** For imaging, tracking, or functional studies.[\[12\]](#)
  - **Live cell imaging:** Labeling of azide-modified cell surface glycans.[\[13\]](#)
  - **Surface immobilization:** Attaching biomolecules to surfaces for biosensor development.[\[14\]](#)

## Experimental Workflow Overview

The overall process involves two main stages:

- **Activation of the Biomolecule with **DBCO-NHCO-PEG13-NHS Ester**:** The NHS ester reacts with primary amines on the biomolecule to introduce the DBCO group.
- **Copper-Free Click Chemistry Reaction:** The DBCO-labeled biomolecule is then reacted with an azide-modified molecule of interest.



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